3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 3-methyl group on the pyrazole core and an (E)-configured 4-methylbenzylidene substituent at the hydrazide position. This compound belongs to a broader class of hydrazone derivatives, which are widely studied for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C13H14N4O |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
5-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-9-3-5-11(6-4-9)8-14-17-13(18)12-7-10(2)15-16-12/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+ |
InChI Key |
DSMOQBHBSHXZEQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been investigated for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory and antimicrobial agent.
Material Science: It has been explored for its electronic properties and potential use in organic solar cells.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Antibacterial activity : Electron-withdrawing groups (e.g., bromo) enhance DNA gyrase inhibition by improving electrophilic character .
- Anticancer activity : Bulky tert-butyl and chlorophenyl groups increase membrane permeability and target specificity .
- The target compound’s methyl groups may offer moderate bioactivity, but halogen or nitro substituents could enhance potency .
Computational and Crystallographic Insights
- DFT Studies : For (E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, DFT/B3LYP calculations revealed a planar geometry with a HOMO-LUMO gap of 4.2 eV, indicating stability. The methyl and methoxy groups contributed to intramolecular charge transfer .
- Crystal Packing : Analogs like N′-(3-methoxybenzylidene) derivatives exhibit C–H⋯N hydrogen bonds and π-π interactions (dihedral angles ~56°), which stabilize the crystal lattice .
- Target Compound : Predicted to adopt a similar planar configuration, with C–H⋯π interactions from the 4-methylphenyl group influencing packing efficiency .
Biological Activity
3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data from various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
These findings indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and laryngeal cancer (Hep-2) cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. In a model of carrageenan-induced paw edema, compounds similar to this compound demonstrated substantial inhibition of pro-inflammatory cytokines:
These results suggest that this compound may be effective in reducing inflammation through the modulation of cytokine production.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. While specific data for this compound is limited, related compounds have shown promising results against various pathogens:
These findings indicate a potential application for this compound in treating infections caused by resistant bacteria.
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted by Xia et al. demonstrated that a closely related derivative exhibited significant growth inhibition in A549 cell lines, leading to apoptosis at concentrations as low as 49.85 µM .
- Mechanistic Insights : Research indicates that pyrazole derivatives may exert their anticancer effects through the inhibition of specific kinases involved in cell proliferation . For instance, some compounds have shown IC values as low as 0.067 µM against Aurora-A kinase, highlighting their potential as targeted therapies .
- Inflammatory Response Modulation : In vivo studies using carrageenan-induced edema models have shown that pyrazole derivatives can significantly reduce swelling and pain, comparable to standard anti-inflammatory drugs like ibuprofen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
